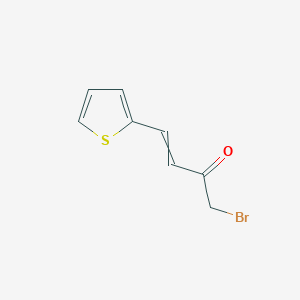![molecular formula C47H80O2 B14187395 1,1'-(Propane-2,2-diyl)bis[4-(hexadecyloxy)benzene] CAS No. 927203-56-3](/img/structure/B14187395.png)
1,1'-(Propane-2,2-diyl)bis[4-(hexadecyloxy)benzene]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(Propane-2,2-diyl)bis[4-(hexadecyloxy)benzene] is a synthetic organic compound characterized by its unique molecular structure It consists of a propane-2,2-diyl core with two 4-(hexadecyloxy)benzene groups attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Propane-2,2-diyl)bis[4-(hexadecyloxy)benzene] typically involves the reaction of 4-(hexadecyloxy)benzene with a propane-2,2-diyl precursor under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the yield and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(Propane-2,2-diyl)bis[4-(hexadecyloxy)benzene] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the benzene rings.
Substitution: The benzene rings can undergo substitution reactions with various reagents to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenation or nitration reactions can be carried out using reagents like chlorine or nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogen or nitro groups onto the benzene rings.
Aplicaciones Científicas De Investigación
1,1’-(Propane-2,2-diyl)bis[4-(hexadecyloxy)benzene] has several scientific research applications:
Materials Science: It is used in the development of advanced materials with specific properties, such as liquid crystals and polymers.
Organic Chemistry: The compound serves as a building block for synthesizing more complex molecules.
Biology and Medicine: Research is ongoing to explore its potential as a drug delivery agent or in the development of new pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1,1’-(Propane-2,2-diyl)bis[4-(hexadecyloxy)benzene] involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, leading to changes in their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Bisphenol A Dimethyl Ether: Similar in structure but with different functional groups.
4,4’-(Propane-2,2-diyl)bis(allyloxy)benzene: Another related compound with allyloxy groups instead of hexadecyloxy groups.
Uniqueness
1,1’-(Propane-2,2-diyl)bis[4-(hexadecyloxy)benzene] is unique due to its specific combination of functional groups, which impart distinct physical and chemical properties. This uniqueness makes it valuable for specialized applications in materials science and organic synthesis.
Propiedades
Número CAS |
927203-56-3 |
|---|---|
Fórmula molecular |
C47H80O2 |
Peso molecular |
677.1 g/mol |
Nombre IUPAC |
1-hexadecoxy-4-[2-(4-hexadecoxyphenyl)propan-2-yl]benzene |
InChI |
InChI=1S/C47H80O2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-41-48-45-37-33-43(34-38-45)47(3,4)44-35-39-46(40-36-44)49-42-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h33-40H,5-32,41-42H2,1-4H3 |
Clave InChI |
TWAPEKBKVGLXAB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



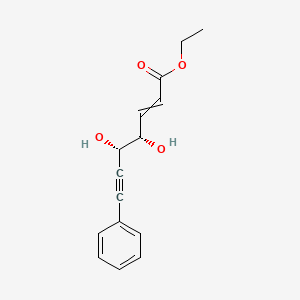
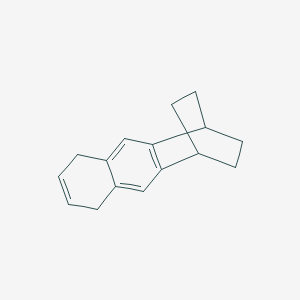


![4,4'-[1,3-Phenylenebis(methylene)]bis(3,5-dimethyl-1H-pyrazole)](/img/structure/B14187370.png)
![(6S)-6-(3-fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one](/img/structure/B14187377.png)
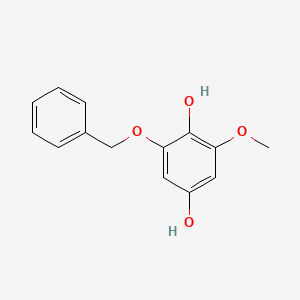
![1,3-Dibromo-5-methyl-2-[(4-nitrophenyl)methyl]benzene](/img/structure/B14187383.png)
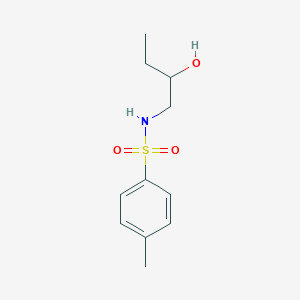

![6-[2-(4-Chlorophenyl)-5-(thiophen-3-yl)pyrimidin-4(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14187402.png)
![2-[4-(4-Methoxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]phenol](/img/structure/B14187407.png)
